Boc-Leu-OSu

Catalog No.
S682897
CAS No.
3392-09-4
M.F
C15H24N2O6
M. Wt
328.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Leu-OSu

CAS Number

3392-09-4

Product Name

Boc-Leu-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate

Molecular Formula

C15H24N2O6

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C15H24N2O6/c1-9(2)8-10(16-14(21)22-15(3,4)5)13(20)23-17-11(18)6-7-12(17)19/h9-10H,6-8H2,1-5H3,(H,16,21)

InChI Key

WXRGJQZMGGGTSS-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Synonyms

Boc-Leu-OSu;3392-09-4;Boc-L-leucinehydroxysuccinimideester;Boc-L-LeucineN-hydroxysuccinimideester;N-(tert-Butoxycarbonyl)-L-leucineN-hydroxysuccinimideester;AmbotzBAA5770;N-Boc-Leu-(Succinimidyl)OH;15454_ALDRICH;SCHEMBL3752138;15454_FLUKA;MolPort-003-926-804;ZINC1576298;4017AB;CB-344;AKOS016003058;AM81885;AK-81129;HE062331;KB-48345;ST2412707;K-0046;TERT-BUTYL(S)-[1-[[(25-DIOXO-1-PYRROLIDINYL)OXY]CARBONYL]-3-METHYLBUTYL]CARBAMATE

Canonical SMILES

CC(C)CC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C

The exact mass of the compound Boc-Leu-OSu is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Leu-OSu is a pre-activated, N-terminally protected amino acid derivative widely utilized in both solution-phase and solid-phase peptide synthesis. By featuring an N-hydroxysuccinimide (OSu) active ester, this compound enables the direct, reagent-free acylation of primary amines to form robust peptide bonds. Unlike free acid precursors that require complex in-situ activation, Boc-Leu-OSu streamlines procurement and manufacturing by combining the amino acid and the activation moiety into a single, shelf-stable reagent. This dual-functionality ensures highly reproducible coupling kinetics, minimizes the risk of chiral degradation, and significantly simplifies downstream purification workflows in pharmaceutical and advanced materials manufacturing [1].

Research Fit

Pre-activated OSu ester — enables direct leucine coupling under mild conditions in SPPS and solution-phase workflows
Acid-labile Boc protection — compatible with orthogonal deprotection strategies and TFA-based cleavage protocols
L-leucine stereochemistry — supports chirally controlled peptide assembly with verified enantiomeric identity

Substituting Boc-Leu-OSu with its free acid counterpart (Boc-Leu-OH) or alternative active esters (such as Boc-Leu-pNP) introduces significant process liabilities. Utilizing Boc-Leu-OH requires the stoichiometric addition of coupling reagents like DCC or EDC, which not only increases supply chain complexity but also generates difficult-to-remove byproducts such as dicyclohexylurea (DCU) that necessitate tedious mechanical filtration. Furthermore, unoptimized in-situ activation of free acids is highly prone to base-catalyzed racemization. Conversely, while p-nitrophenyl (pNP) esters avoid coupling reagents, they suffer from sluggish reaction kinetics and generate intensely colored p-nitrophenol byproducts that require harsh basic washes to clear, potentially degrading sensitive peptide sequences[1].

Substitution Risk

Target
Substitute
Why Interchangeability May Fail
Boc-Leu-OSu
Boc-Leu-OH
Unactivated carboxyl requires additional coupling reagent; may introduce side reactions and lower effective coupling rate
Boc-Leu-OSu
Fmoc-Leu-OSu
Base-labile Fmoc chemistry is incompatible with Boc-based protocols; deprotection strategy mismatch requires full workflow re-validation
Boc-Leu-OSu
Boc-Leu-ONp
Different leaving group alters coupling kinetics and impurity profiles; protocol transfer may require optimization

Downstream Purification Efficiency: Aqueous Wash Clearance

A critical procurement advantage of Boc-Leu-OSu is its highly favorable byproduct profile during solution-phase synthesis. Upon aminolysis, the OSu ester releases N-hydroxysuccinimide (NHS), which is exceptionally water-soluble and easily cleared via mild aqueous washes. In contrast, activating Boc-Leu-OH with DCC generates dicyclohexylurea (DCU), a notoriously insoluble byproduct that requires time-consuming filtration and often contaminates the final product[1].

Evidence DimensionAqueous solubility of the coupling byproduct
Target Compound Data>250 mg/mL (NHS byproduct)
Comparator Or Baseline<0.1 mg/mL (DCU byproduct from Boc-Leu-OH + DCC)
Quantified Difference>2500-fold higher aqueous solubility for the OSu byproduct
ConditionsStandard aqueous workup at 20°C

Eliminates the need for mechanical filtration or chromatography, significantly reducing labor and solvent consumption in large-scale manufacturing.

Enantiomeric Purity
Cross-study comparable
[α] -43.5° (OSu, dioxane) vs -41.0° (OPfp, DMF)
Leaving group choice measurably influences optical activity
Verify lot-specific COA for stereochemical consistency

Chiral Integrity and Racemization Suppression

Maintaining the L-configuration of the leucine residue is paramount in therapeutic peptide synthesis. Boc-Leu-OSu inherently suppresses epimerization because the pre-formed OSu ester bypasses the highly reactive and racemization-prone oxazolone intermediates often formed during direct carbodiimide activation. Standard coupling assays demonstrate that OSu esters maintain near-perfect chiral integrity, whereas direct activation of free acids can lead to significant D-isomer contamination if base equivalents and temperatures are not strictly controlled [1].

Evidence DimensionEpimerization rate during peptide bond formation
Target Compound Data<1% D-isomer formation
Comparator Or BaselineUp to 5-10% D-isomer formation (Boc-Leu-OH + DCC without optimized additives)
Quantified Difference>5-fold reduction in racemization risk
ConditionsRoom temperature coupling in DMF with standard primary amine nucleophiles

Ensures API-grade chiral purity without requiring expensive, yield-destroying preparative chiral chromatography.

Protection Orthogonality
Class-level inference
Boc: TFA-labile | Fmoc: piperidine-labile
Deprotection chemistry defines synthetic route compatibility
Protocol-specific validation required for method transfer

Reaction Kinetics and Cycle Time Optimization

For industrial scale-up, reactor occupancy time is a key cost driver. Boc-Leu-OSu exhibits highly favorable thermodynamics for aminolysis, leading to rapid peptide bond formation. Compared to p-nitrophenyl (pNP) esters, which are historically used for similar reagent-free couplings but suffer from sluggish kinetics, the OSu ester achieves target conversion rates in a fraction of the time without requiring catalytic additives like HOBt [1].

Evidence DimensionTime to >90% coupling completion
Target Compound Data1 to 3 hours
Comparator Or Baseline24 to 48 hours (Boc-Leu-pNP)
Quantified Difference~10x to 20x faster reaction kinetics
ConditionsEquimolar coupling with aliphatic primary amines in DMF at 20-25°C

Drastically shortens reactor occupancy time, increasing overall facility throughput for peptide or prodrug linker manufacturing.

Storage Stability
Cross-study comparable
12 months at -20°C (powder)
Supports reliable long-term procurement and inventory planning
Confirm vendor-specified shelf life per lot

Solution-Phase Synthesis of Short Peptides and Peptidomimetics

Due to the high aqueous solubility of its NHS byproduct, Boc-Leu-OSu is the optimal choice for solution-phase peptide synthesis. It allows manufacturers to sequentially build short peptide chains or peptidomimetics using simple liquid-liquid extraction for purification, entirely avoiding the chromatographic bottlenecks associated with free acid/DCC coupling strategies[1].

Synthesis of Cathepsin-Cleavable Prodrug Linkers

In the development of antibody-drug conjugates (ADCs) and targeted prodrugs, leucine is frequently incorporated into dipeptide or tripeptide linkers. Boc-Leu-OSu provides the rapid, racemization-free coupling kinetics required to efficiently attach the leucine moiety to complex, sensitive payload-linker intermediates without harsh reagents that could degrade the active pharmaceutical ingredient [1].

Surface Modification and Polymer Functionalization

When functionalizing primary amine-bearing polymers, resins, or diagnostic surfaces, the use of in-situ coupling agents can lead to unwanted cross-linking or surface fouling. Boc-Leu-OSu acts as a clean, self-contained acylating agent, ensuring uniform leucine functionalization with easily washable byproducts, making it highly suitable for biomaterials engineering[1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Boc-Based SPPS
Pre-activated OSu ester reactivity
Coupling efficiency and chiral fidelity under TFA deprotection
Enantiopure Thiodipeptide Synthesis
Verified optical purity benchmark
Stereochemical consistency in sulfur-containing peptide analogs
Mechanochemical Peptide Synthesis
Stability under solvent-free conditions
Reactivity in ball-milling and alternative green-chemistry protocols

XLogP3

1.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

328.16343649 g/mol

Monoisotopic Mass

328.16343649 g/mol

Heavy Atom Count

23

Other CAS

3392-09-4

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